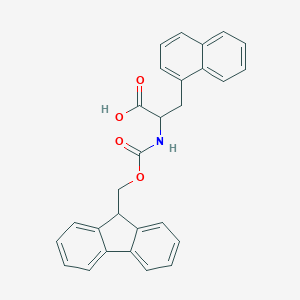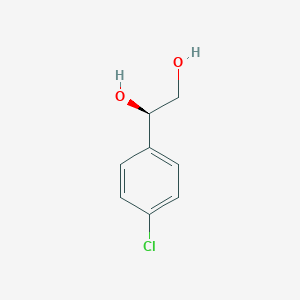![molecular formula C8H4F3N3O2 B175662 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione CAS No. 168123-87-3](/img/structure/B175662.png)
7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione
説明
7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound . It has the molecular formula C8H4F3N3O2 and a molecular weight of 231.13 .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives, including 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione, has been reported . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis
The molecular structure of 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione has been established using various techniques . The compound has a molecular formula of C8H4F3N3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione include a molecular weight of 231.13 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Application in Nonlinear Optical (NLO) Materials
Application Summary
This compound has been identified as having a high nonlinear optical response, which is significant for the development of NLO materials. These materials are crucial for various photonic applications such as optical switching, modulation, and telecommunication systems.
Methods of Application
The methods involve synthesizing derivatives of the compound and integrating them into optical devices. The synthesis follows a multicomponent reaction pathway, ensuring the incorporation of the NLO-active pyrido[2,3-b]pyrazine core into the final material.
Results Summary
The synthesized materials demonstrated a remarkable NLO response, with potential contributions towards NLO technological applications .
Application in Electrochemical Sensing
Application Summary
Derivatives of this compound have been utilized for the electrochemical sensing of DNA, which is a pivotal technique in genetic analysis and diagnostics.
Methods of Application
The application involves modifying electrodes with the synthesized compound to detect DNA through electrochemical signals. The sensitivity and selectivity of the sensor are optimized by adjusting the concentration of the compound on the electrode surface.
Results Summary
The sensors showed high sensitivity and specificity in detecting DNA, indicating the compound’s potential as an electrochemical sensor .
Application in Antioxidant and Antiurease Activity
Application Summary
The compound has been explored for its in vitro antioxidant and antiurease activities, which are important for developing treatments for oxidative stress-related diseases and Helicobacter pylori infections.
Methods of Application
The antioxidant activity is assessed using standard assays like DPPH radical scavenging, while the antiurease activity is measured through enzyme inhibition assays.
Results Summary
Compounds exhibited significant antioxidant and antiurease activities, suggesting their therapeutic potential .
Application in Fluorescent Materials for Displays
Application Summary
The compound serves as a core for designing fluorescent materials with high photoluminescence quantum efficiency (PLQY), which are essential for cost-effective multicolor displays.
Methods of Application
A new fluorescent core based on pyrido[2,3-b]pyrazine is synthesized and incorporated into display materials to achieve full-color emission.
Results Summary
The materials designed with this core exhibited high PLQY, making them suitable for display applications .
Application in Drug Discovery
Application Summary
The compound’s structural motif is found in various drug candidates, including those for diabetes, sex hormone disorders, and conditions associated with inflammation.
Methods of Application
The compound is used as a building block in the synthesis of drug candidates, leveraging its pharmacophore properties to enhance biological activity.
Results Summary
The structural motif of the compound has been successfully incorporated into several drug candidates, showing promising biological activities .
Application in Organic Synthesis
Application Summary
The compound is used in organic synthesis as an intermediate for constructing complex molecules with potential applications in medicinal chemistry and material science.
Methods of Application
The compound is involved in various synthetic pathways, including multicomponent reactions, to yield structurally diverse molecules.
Results Summary
The use of this compound in organic synthesis has enabled the creation of a variety of complex molecules with potential applications across different scientific fields .
This analysis provides a glimpse into the versatility of 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione in scientific research, highlighting its potential across various applications. Each application showcases the compound’s ability to contribute significantly to advancements in their respective fields.
Application in Antidepressant Drug Development
Application Summary
The compound’s derivatives are being researched for their potential use in antidepressant drugs due to their ability to interact with central nervous system receptors.
Methods of Application
The research involves synthesizing analogs of the compound and testing their efficacy in in vitro and in vivo models of depression.
Results Summary
Some derivatives have shown promising results in preclinical trials, indicating potential for further development as antidepressants .
Application in Antipsychotic Medication
Application Summary
This compound is a core structure in the development of new antipsychotic medications aimed at treating conditions like schizophrenia.
Methods of Application
The compound is used to create molecules that target dopamine receptors, which are implicated in psychotic disorders.
Results Summary
Initial studies have demonstrated the compound’s effectiveness in modulating dopamine pathways, offering a new avenue for antipsychotic drug development .
Application in Antihistamine Formulations
Application Summary
The compound is explored for its use in creating antihistamines, which are essential for treating allergic reactions.
Methods of Application
The compound is modified to enhance its affinity for histamine receptors and tested for its ability to alleviate allergy symptoms.
Results Summary
The modified compound has shown increased efficacy as an antihistamine in preliminary tests .
Application in Antifungal Agents
Application Summary
Research is being conducted on the compound’s utility in combating fungal infections through the development of novel antifungal agents.
Methods of Application
The compound is incorporated into molecules that disrupt fungal cell wall synthesis, a critical component of fungal growth and proliferation.
Results Summary
The compound has exhibited potent antifungal activity, suggesting its potential as a lead compound in antifungal drug discovery .
Application in Anticancer Therapeutics
Application Summary
The compound’s framework is being investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Methods of Application
The compound is used to synthesize agents that can induce apoptosis in cancer cells without affecting healthy cells.
Results Summary
Some synthesized agents have shown selective cytotoxicity towards cancer cells, highlighting the compound’s potential in cancer therapy .
Application in Anti-Inflammatory Drugs
Application Summary
The compound is studied for its anti-inflammatory effects, which are crucial for the treatment of chronic inflammatory diseases.
Methods of Application
The compound is tested for its ability to inhibit key inflammatory mediators in cellular and animal models of inflammation.
Results Summary
The compound has demonstrated significant anti-inflammatory activity, making it a candidate for further investigation in anti-inflammatory drug development .
These additional applications further illustrate the broad spectrum of scientific research where 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione can be utilized, showcasing its versatility and potential in advancing various fields of medicine and technology.
Application in Photodynamic Therapy (PDT)
Application Summary
This compound is being investigated for its use in photodynamic therapy, a treatment modality for cancer that involves light-sensitive compounds.
Methods of Application
The compound is conjugated with photosensitizers and introduced into cancerous tissues. Upon activation by a specific wavelength of light, it produces reactive oxygen species that can kill cancer cells.
Results Summary
The compound has shown potential in enhancing the efficacy of PDT, with promising results in preclinical models .
Application in Agrochemicals
Application Summary
The compound’s derivatives are being studied for their potential as agrochemicals, particularly as herbicides and insecticides.
Methods of Application
The compound is modified to target specific enzymes or receptors in pests and weeds, aiming to disrupt their growth or reproductive cycles.
Results Summary
Initial tests have indicated that certain derivatives can effectively control pest populations without significant toxicity to non-target species .
Application in Solar Cell Technology
Application Summary
The compound is utilized in the development of organic photovoltaic cells due to its favorable electronic properties.
Methods of Application
The compound is incorporated into the active layer of solar cells to improve charge transport and light absorption.
Results Summary
Solar cells containing this compound have demonstrated improved power conversion efficiency and stability .
Application in Liquid Crystal Displays (LCDs)
Application Summary
The compound is used in the synthesis of liquid crystals with specific optical and electrochemical properties for LCDs.
Methods of Application
The compound is chemically modified to achieve the desired mesophase stability and dielectric anisotropy required for high-quality LCDs.
Results Summary
LCDs utilizing these liquid crystals have shown better performance in terms of contrast ratio and response time .
Application in Corrosion Inhibition
Application Summary
The compound is explored as a corrosion inhibitor, especially for metals used in harsh industrial environments.
Methods of Application
The compound is applied as a coating or added to solutions in contact with metals to form a protective barrier against corrosive agents.
Results Summary
The compound has exhibited good corrosion inhibition properties, extending the lifespan of metal components .
Application in Gas Sensing Technology
Application Summary
The compound is being developed for use in gas sensors due to its sensitivity to various gaseous analytes.
Methods of Application
The compound is used in the fabrication of sensor elements that change their electrical properties in the presence of target gases.
Results Summary
Sensors based on this compound have shown high sensitivity and selectivity for detecting gases like ammonia and nitrogen oxides .
特性
IUPAC Name |
7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(12-2-3)14-7(16)6(15)13-4/h1-2H,(H,13,15)(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOZYDUFQQOSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445414 | |
| Record name | 7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione | |
CAS RN |
168123-87-3 | |
| Record name | 7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



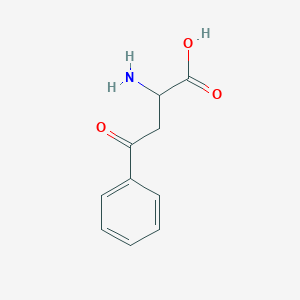
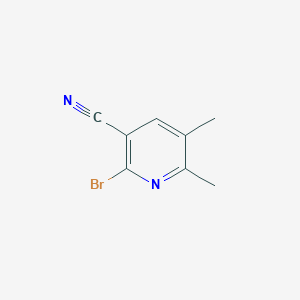
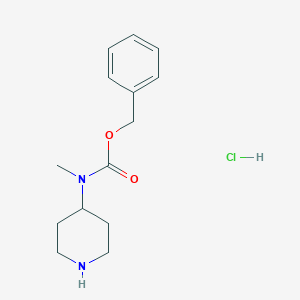
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)
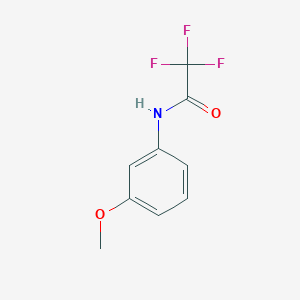
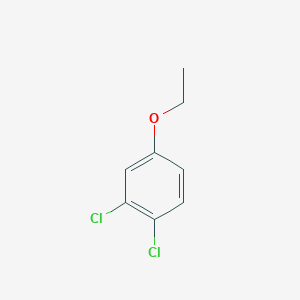
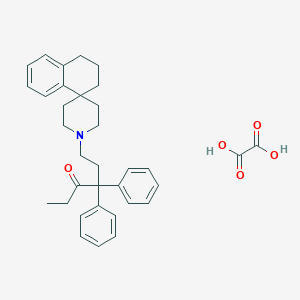
![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)
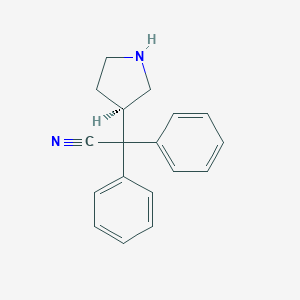
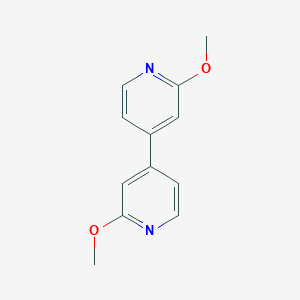
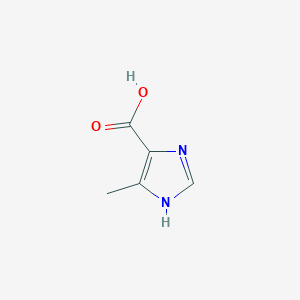
![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)
